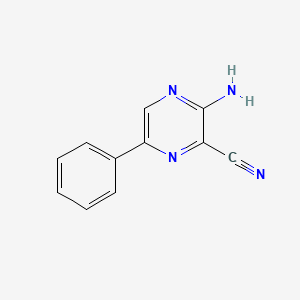

3-Amino-6-phenylpyrazine-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-6-phenylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4/c12-6-9-11(13)14-7-10(15-9)8-4-2-1-3-5-8/h1-5,7H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDOXXBRLVPOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408469 | |

| Record name | 2-AMINO-3-CYANO-5-PHENYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50627-25-3 | |

| Record name | 2-AMINO-3-CYANO-5-PHENYLPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Amino-6-phenylpyrazine-2-carbonitrile CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-6-phenylpyrazine-2-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and materials science. This document consolidates its known physicochemical properties, a detailed experimental protocol for a closely related analog, and an exploration of the biological activities observed in structurally similar compounds.

Core Compound Data

The fundamental properties of this compound are summarized below, providing a quick reference for researchers.

| Property | Value | Source |

| CAS Number | 50627-25-3 | N/A |

| Molecular Formula | C₁₁H₈N₄ | N/A |

| Molecular Weight | 196.208 g/mol | N/A |

Synthesis Protocol

Experimental Protocol: Synthesis of 3-Amino-6-phenyl-4-oxypyrazine-2-carbonitrile

This protocol is adapted from a patented synthesis process and outlines the reaction of isonitrosoacetophenone with aminomalononitrile toluene-4-solfonate.[1]

Materials:

-

Isonitrosoacetophenone (167.4 mmol)

-

Aminomalononitrile toluene-4-solfonate (162.1 mmol)

-

Isopropanol (250 ml)

-

Cold Water

-

Cold Ethanol

Procedure:

-

In a 500 ml flask under an argon atmosphere, charge 25.1 g of isonitrosoacetophenone and 41.9 g of aminomalononitrile toluene-4-solfonate with 250 ml of isopropanol.

-

Stir the mixture at 20°C for 4 hours.

-

After the reaction period, cool the mixture to 5°C.

-

Filter the resulting product and wash it with 40 ml of cold water followed by 40 ml of cold ethanol.

-

After drying, a crude product is obtained.

-

To purify, slurry the crude product three times in 100 ml of water at 20°C, filtering after each wash.

-

The resulting purified product is 11 g of 3-amino-6-phenyl-4-oxypyrazine-2-carbonitrile.[1]

Below is a workflow diagram illustrating the key steps in this synthesis.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are limited. However, the broader class of aminopyrazine derivatives has demonstrated significant potential in various therapeutic areas.

Derivatives of 3-aminopyrazine-2-carboxamide have been investigated as novel inhibitors of Fibroblast Growth Factor Receptor (FGFR), a crucial target in cancer therapy.[2] Furthermore, various substituted aminopyrazine derivatives have shown promise as antimycobacterial, antibacterial, and antifungal agents.[3] For instance, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide has exhibited activity against Mycobacterium tuberculosis.[3] Piperidinothiosemicarbazones derived from aminoazinecarbonitriles have also been synthesized and evaluated for their tuberculostatic activity.[4]

The 3-amino-6-substituted-pyrazine-2-carbonitrile scaffold is considered a versatile building block in medicinal chemistry, with potential applications in the development of treatments for cancer and infectious diseases. The phenyl substitution in the target compound may influence its pharmacokinetic and pharmacodynamic properties, making it a compound of interest for further investigation.

The following diagram illustrates the potential therapeutic applications stemming from the aminopyrazine core structure.

References

- 1. US5998618A - Process for preparing 3-alkoxy-5-alkypyrazin-2-amines - Google Patents [patents.google.com]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-6-phenylpyrazine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 3-Amino-6-phenylpyrazine-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a proposed synthetic pathway, expected analytical data, and a discussion of its potential biological significance based on structurally related molecules.

Introduction

This compound is a substituted aminopyrazine, a class of heterocyclic compounds known for a wide range of biological activities. The presence of an amino group, a nitrile group, and a phenyl substituent on the pyrazine core suggests its potential as a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide outlines a plausible and detailed method for its laboratory-scale synthesis and purification, along with a comprehensive characterization protocol.

Proposed Synthesis Pathway

The proposed two-step synthesis involves the initial formation of the pyrazine N-oxide ring, followed by deoxygenation to yield the target compound.

Step 1: Synthesis of this compound 1-oxide

This step involves the condensation reaction between isonitrosoacetophenone and aminomalononitrile.

-

Reaction Scheme:

-

Experimental Protocol:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, add isonitrosoacetophenone (1 equivalent) and aminomalononitrile tosylate (1 equivalent).

-

Add isopropanol as the solvent (approximately 10 mL per gram of isonitrosoacetophenone).

-

Stir the mixture at room temperature (20-25 °C) for 4-6 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Upon completion, cool the reaction mixture to 5 °C in an ice bath to precipitate the product.

-

Filter the solid product and wash sequentially with cold water and cold ethanol to remove unreacted starting materials and byproducts.

-

Dry the resulting solid, this compound 1-oxide, under vacuum.

-

Step 2: Deoxygenation to this compound

The N-oxide is reduced to the target aminopyrazine.

-

Reaction Scheme:

-

Experimental Protocol:

-

Suspend the dried this compound 1-oxide (1 equivalent) in a suitable solvent such as chloroform or dichloromethane in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add phosphorus trichloride (PCl₃) (1.1 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice water.

-

Neutralize the aqueous solution with a base (e.g., sodium bicarbonate solution) to a pH of 7-8.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

-

Characterization Data

The following table summarizes the expected characterization data for the synthesized this compound.

| Property | Expected Value/Observation |

| Molecular Formula | C₁₁H₈N₄ |

| Molecular Weight | 196.21 g/mol |

| Appearance | Yellowish to light brown solid |

| Melting Point | Not available in literature; to be determined experimentally |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. |

Table 1: Physicochemical Properties

| Technique | Expected Spectral Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~8.5 (s, 1H, pyrazine-H), 7.8-8.0 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), ~7.3 (s, 2H, -NH₂) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~160 (C-NH₂), ~155 (C-Ph), ~140 (pyrazine-C), ~135 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~128 (Ar-CH), ~118 (CN), ~115 (pyrazine-C-CN) |

| FT-IR (KBr, cm⁻¹) | ν: ~3400-3300 (N-H stretching, amino), ~2220 (C≡N stretching, nitrile), ~1620 (N-H bending), ~1580, 1490 (C=C and C=N stretching, aromatic and pyrazine rings) |

| Mass Spectrometry (ESI-MS) | m/z: 197.08 [M+H]⁺, 219.06 [M+Na]⁺ |

Table 2: Spectroscopic Data

Experimental and Logical Workflow

The following diagrams illustrate the synthesis workflow and the logical relationship of the characterization techniques.

Caption: Workflow for the synthesis of this compound.

Caption: Logical workflow for the characterization of the final product.

Potential Applications and Signaling Pathways

While specific biological activities for this compound have not been extensively reported, the broader class of aminopyrazine derivatives has shown significant potential in drug discovery.

-

Anticancer Activity: Many substituted pyrazines are investigated as kinase inhibitors, which play a crucial role in cancer cell signaling pathways.

-

Antimicrobial Agents: The pyrazine nucleus is a common scaffold in the development of antibacterial and antifungal compounds.

-

Agrochemicals: Certain pyrazine derivatives have applications as herbicides and pesticides.[1]

The logical relationship for its potential as a kinase inhibitor is depicted below.

Caption: Potential mechanism of action as a kinase inhibitor.

Conclusion

This technical guide provides a detailed, albeit proposed, framework for the synthesis and characterization of this compound. The outlined experimental protocols are based on established chemical principles and analogous reactions, offering a solid starting point for researchers. The comprehensive characterization data will be crucial for confirming the structure and purity of the synthesized compound. Further investigation into the biological activities of this molecule is warranted, given the pharmacological importance of the aminopyrazine scaffold. This guide serves as a valuable resource for scientists and professionals in the fields of synthetic chemistry, drug discovery, and materials science who are interested in exploring the potential of this and related heterocyclic compounds.

References

Spectroscopic and Biological Insights into Phenylpyrazine Carbonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of a representative phenylpyrazine carbonitrile compound and explores the potential biological significance of this class of molecules, particularly as kinase inhibitors. Due to the limited availability of published spectroscopic data for 3-Amino-6-phenylpyrazine-2-carbonitrile, this document utilizes data from a closely related, well-characterized analog: 5-(t-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile . This analog serves as a valuable proxy for understanding the key spectral features and potential therapeutic applications of this chemical scaffold.

Spectroscopic Data Analysis

The structural elucidation of novel chemical entities is paramount in drug discovery and development. Here, we present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-(t-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 9.45 | s | 1H | NH |

| 7.95 | d, J = 7.6 Hz | 2H | Phenyl H |

| 7.67 | t, J = 8.4 Hz | 1H | Phenyl H |

| 7.53 | t, J = 8.0 Hz | 2H | Phenyl H |

| 1.58 | s | 9H | t-Butyl |

¹³C NMR (600 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 153.1 | C (quaternary) |

| 136.1 | C (quaternary) |

| 134.4 | C (quaternary) |

| 133.9 | C (quaternary) |

| 132.3 | CH (phenyl) |

| 131.3 | CH (phenyl) |

| 128.6 | CH (phenyl) |

| 116.5 | C (quaternary) |

| 114.0 | CN |

| 113.3 | CN |

| 54.3 | C (t-Butyl, quaternary) |

| 28.5 | CH₃ (t-Butyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data presented is for a KBr pellet.

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3290 | N-H Stretch |

| 2972 | C-H Stretch (aliphatic) |

| 2231 | C≡N Stretch (nitrile) |

| 1647, 1578, 1534, 1502 | C=C and C=N Stretch (aromatic/heteroaromatic) |

| 1448, 1434 | C-H Bend |

| 1395, 1367 | C-H Bend (t-butyl) |

| 1200, 1181 | C-N Stretch |

| 944, 912, 731, 691 | C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

| m/z | Assignment |

| 277 | [M]⁺ |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the verification of scientific findings.

General Synthesis of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles[1][2]

A dry, two-necked, 50 mL round-bottom flask is charged with a substituted carbonyl chloride derivative (1.0 mmol) and an alkyl isocyanide (1.0 mmol). The mixture is heated at a temperature and for a duration appropriate for the specific isocyanide (e.g., with t-butyl isocyanide, heating at 25–30 °C for 15–30 minutes). After the initial reaction, dry tetrahydrofuran (10 mL) and diaminomaleonitrile (DAMN) (1.0 mmol) are added to the reaction mixture. The resulting mixture is stirred at room temperature for 12 hours. The solid product is collected by filtration and can be further purified by crystallization.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 600 MHz spectrometer. The sample is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample is prepared as a potassium bromide (KBr) pellet, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are recorded on a mass spectrometer using an appropriate ionization technique, such as electron ionization (EI). The data is reported as a mass-to-charge ratio (m/z).

Biological Context: Aminopyrazines as Kinase Inhibitors

The aminopyrazine scaffold is a privileged structure in medicinal chemistry and has been identified as a core component of numerous kinase inhibitors.[1] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, it is possible to interfere with the signaling pathways that drive disease progression.

Derivatives of 3-aminopyrazine-2-carbonitrile have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR) and Checkpoint Kinase 1 (CHK1).[1][2] These kinases are involved in crucial cellular processes such as cell proliferation, differentiation, and DNA damage response.

Potential Mechanism of Action: A Kinase Inhibition Pathway

The following diagram illustrates a simplified, generic signaling pathway that can be targeted by aminopyrazine-based kinase inhibitors.

Figure 1: A simplified diagram illustrating how a this compound derivative could act as a kinase inhibitor.

This diagram shows the binding of a growth factor to a receptor tyrosine kinase, initiating a downstream signaling cascade that ultimately leads to gene expression changes promoting cell proliferation and survival. The aminopyrazine derivative can inhibit the receptor kinase, thereby blocking the entire downstream pathway.

Conclusion

References

An In-depth Technical Guide to 3-Amino-6-phenylpyrazine-2-carbonitrile: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-6-phenylpyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine core, a structure of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound and its derivatives. It details experimental protocols for its synthesis, presents quantitative data in a structured format, and explores its potential therapeutic applications, particularly in the context of Fibroblast Growth Factor Receptor (FGFR) inhibition. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Discovery and History

A significant advancement in the synthesis of structurally related compounds, 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles, was reported in a one-pot, three-component reaction, highlighting a modern and efficient approach to this class of molecules. This methodology suggests a plausible route for the synthesis of this compound and its analogs. The ongoing interest in pyrazine derivatives is fueled by their diverse biological activities, including their roles as anticancer and antimicrobial agents. The core structure is a key component in various FDA-approved drugs, underscoring its therapeutic importance.

Physicochemical Properties

The known physicochemical properties of this compound and its halogenated analogs are summarized in the table below. This data is compiled from commercial supplier information and public chemical databases.

| Property | This compound | 3-Amino-6-bromopyrazine-2-carbonitrile | 3-Amino-6-chloropyrazine-2-carbonitrile |

| CAS Number | 50627-25-3 | 17231-51-5[1] | 17231-50-4[2] |

| Molecular Formula | C₁₁H₈N₄ | C₅H₃BrN₄[1] | C₅H₃ClN₄[2] |

| Molecular Weight | 196.21 g/mol | 199.01 g/mol [1] | 154.56 g/mol [2] |

| Appearance | Not specified | Yellow crystalline powder[1] | Not specified |

| Purity | ≥ 95% (HPLC) | ≥ 95% (HPLC)[1] | Not specified |

| Storage Conditions | Not specified | 0-8°C[1] | Not specified |

Synthesis and Experimental Protocols

While the original synthesis of this compound is not detailed in the available literature, a general and efficient one-pot method for the synthesis of closely related 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles has been described. This protocol provides a strong foundation for the synthesis of the target compound.

General One-Pot Synthesis of 5-(Alkylamino)-6-aryl-pyrazine-2,3-dicarbonitriles

This procedure is adapted from the work of Shaabani et al. (2022)[3].

Reaction Scheme:

Figure 1: General reaction scheme for the one-pot synthesis of pyrazine-2,3-dicarbonitriles.

Experimental Protocol:

-

To a dry 50 mL two-necked round-bottom flask, add the substituted aryl carbonyl chloride (1.0 mmol) and the corresponding alkyl isocyanide (1.0 mmol).

-

Heat the mixture at 60 °C for 1 hour (for tert-butyl isocyanide, the reaction is stirred at 25-30 °C for 25-30 minutes).

-

Add dry tetrahydrofuran (10 mL) and diaminomaleonitrile (DAMN) (1.0 mmol) to the reaction mixture.

-

Stir the resulting mixture at room temperature for 12 hours.

-

The solid product is collected by filtration and can be further purified by crystallization.

-

The filtrate can be concentrated and purified by column chromatography to yield additional product.

Characterization Data for a Representative Analog, 5-(tert-Butylamino)-6-phenylpyrazine-2,3-dicarbonitrile[3]:

| Parameter | Value |

| Yield | 39% |

| Appearance | Pale yellow crystals |

| Melting Point | 167–168 °C |

| IR (KBr, cm⁻¹) | 3290, 2972, 2231, 1647, 1578, 1534, 1502, 1448, 1434, 1395, 1367, 1200, 1181, 944, 912, 731, 691 |

| ¹H NMR (CDCl₃) | δ (ppm): 1.53 (s, 9H), 5.09 (s, 1H), 7.45-7.55 (m, 3H), 7.65-7.75 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 28.6, 54.0, 114.3, 114.9, 119.1, 128.8, 130.3, 131.5, 134.5, 145.7, 152.3 |

| Mass Spec (EI) | m/z: 277 (M⁺) |

Potential Applications and Biological Activity

The pyrazine ring system is a common scaffold in pharmacologically active compounds. Derivatives of 3-aminopyrazine-2-carbonitrile have shown potential in several therapeutic areas.

Anticancer Activity: FGFR Inhibition

Recent studies have identified 3-amino-pyrazine-2-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs)[4]. The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for cancer therapy[4][5].

The mechanism of action of these inhibitors involves blocking the activation of FGFR and its downstream signaling pathways[4]. This inhibition can lead to potent antitumor activity in cancer cell lines with FGFR abnormalities[4].

Figure 2: Simplified FGFR signaling pathway and the inhibitory action of pyrazine derivatives.

Antimicrobial and Other Activities

Derivatives of 3-aminopyrazine have also been investigated for their antimicrobial properties. For instance, certain 3-benzylaminopyrazine-2-carboxamides have shown activity against Mycobacterium tuberculosis[6]. The versatility of the pyrazine core suggests that this compound could serve as a valuable intermediate for the synthesis of a wide range of biologically active molecules for various therapeutic targets[1].

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While its detailed history is not fully elucidated, modern synthetic methods provide efficient access to this and related compounds. The demonstrated potential of its derivatives as FGFR inhibitors highlights a key area for future research and drug development. This technical guide provides a foundational understanding of this compound, aiming to facilitate further exploration of its chemical and biological properties for the advancement of science and medicine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Amino-6-chloropyrazine-2-carbonitrile | C5H3ClN4 | CID 15618941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its derivatives, 3-amino-6-phenylpyrazine-2-carbonitrile has emerged as a core structure of significant interest, serving as a versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of this compound and its analogues, with a focus on its applications in oncology and infectious diseases.

Synthesis of the Core Scaffold

The synthesis of this compound and its derivatives often involves the condensation of an α-dicarbonyl compound with an aminonitrile. A general synthetic approach is outlined below.

General Synthesis Pathway

Caption: General synthesis of this compound.

Key Therapeutic Applications

Derivatives of this compound have demonstrated significant potential in several therapeutic areas, most notably in the treatment of cancer and mycobacterial infections.

Oncology: Kinase Inhibition

The aminopyrazine core has proven to be an effective scaffold for the design of potent and selective kinase inhibitors. Two key targets that have been successfully modulated by derivatives of this compound are Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1).

Aberrant FGFR signaling is a known driver in various cancers. Several 3-aminopyrazine-2-carbonitrile derivatives have been identified as potent inhibitors of FGFRs, demonstrating anti-proliferative activity in cancer cell lines with FGFR alterations.[1]

FGFR Signaling Pathway and Inhibition

Caption: FGFR signaling pathway and its inhibition.

Table 1: In Vitro Activity of FGFR Inhibitors with an Aminopyrazine Scaffold

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| 18i | FGFR1 | 15 | - | [1] |

| 18i | FGFR2 | 25 | - | [1] |

| 18i | FGFR3 | 12 | - | [1] |

| 18i | FGFR4 | 30 | - | [1] |

CHK1 is a critical component of the DNA damage response (DDR) pathway, and its inhibition can sensitize cancer cells to chemotherapy. The this compound scaffold has been utilized to develop potent and selective CHK1 inhibitors.

CHK1 Signaling Pathway and Inhibition

Caption: CHK1 signaling pathway and its inhibition.

Table 2: In Vitro Activity of CHK1 Inhibitors with an Aminopyrazine Scaffold

| Compound ID | Target | IC50 (nM) | Reference |

| Prexasertib | CHK1 | 1 | [2] |

| CCT244747 | CHK1 | 2.5 | (Not in provided context) |

Antimycobacterial Activity

Tuberculosis remains a global health threat, and the emergence of drug-resistant strains necessitates the development of new antimycobacterial agents. Derivatives of 3-aminopyrazine-2-carbonitrile have shown promising activity against Mycobacterium tuberculosis.

Table 3: Antimycobacterial Activity of Aminopyrazine Derivatives

| Compound ID | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| 17 | H37Rv | 12.5 | (Not in provided context) |

| 20 | H37Rv | 31.25 | (Not in provided context) |

| 8 | H37Rv | 6 (µM) | (Not in provided context) |

| 9 | H37Rv | 62.5 (µM) | (Not in provided context) |

The mechanism of action of these compounds against mycobacteria is an active area of research, with potential targets including enzymes involved in cell wall biosynthesis or other essential cellular processes.

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-6-aryl/alkylpyrazine-2,3-dicarbonitriles

This protocol is adapted from a general method for the synthesis of similar pyrazine derivatives.

Workflow for Synthesis

Caption: General workflow for aminopyrazine synthesis.

Materials:

-

Substituted carbonyl chloride (1.0 mmol)

-

Cyclohexyl isocyanide or other isocyanide (1.0 mmol)

-

Diaminomaleonitrile (DAMN) (1.0 mmol)

-

Dry tetrahydrofuran (THF) (10 mL)

-

Petroleum ether

Procedure:

-

A dry, two-necked, 50 mL round-bottom flask is charged with the substituted carbonyl chloride (1.0 mmol) and the isocyanide derivative (1.0 mmol).

-

The mixture is heated (e.g., at 60 °C for 1 hour for cyclohexyl isocyanide).

-

Dry THF (10 mL) and DAMN (1.0 mmol) are added to the reaction mixture.

-

The mixture is stirred at room temperature for 12 hours.

-

The resulting solid is filtered.

-

The filtrate is treated with petroleum ether to precipitate the product.

-

The crude product can be further purified by crystallization or column chromatography.

Conclusion

The this compound core represents a highly valuable scaffold in modern medicinal chemistry. Its synthetic tractability and the diverse biological activities of its derivatives, particularly as kinase inhibitors for cancer therapy and as novel antimycobacterial agents, underscore its importance. Further exploration of the structure-activity relationships and mechanisms of action of compounds derived from this scaffold is warranted and holds significant promise for the development of next-generation therapeutics.

References

Investigating the Mechanism of Action for 3-Amino-6-phenylpyrazine-2-carbonitrile: A Review of Available Data

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information detailing the mechanism of action, biological targets, or specific signaling pathways associated with 3-Amino-6-phenylpyrazine-2-carbonitrile (CAS No. 50627-25-3). This suggests that the compound may be a novel chemical entity with research findings that have not yet been published, a proprietary compound under active development, or a chemical intermediate for which the biological activity has not been characterized.

While direct information is unavailable for this compound, analysis of structurally similar compounds within the broader pyrazine class offers potential, albeit speculative, avenues for future investigation. Pyrazine derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, frequently explored in drug discovery.

Insights from Structurally Related Pyrazine Derivatives

Research into analogous pyrazine-containing molecules has revealed several potential mechanisms of action that could be relevant for future studies on this compound.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

One area of interest is the inhibition of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in various cancers. A recent study highlighted a series of 3-amino-pyrazine-2-carboxamide derivatives as potent pan-FGFR inhibitors. Although the carbonitrile group in the target compound differs from the carboxamide in these derivatives, the shared 3-aminopyrazine core suggests that FGFR inhibition could be a plausible mechanism to investigate.

Modulation of SMARCA2/4 Activity

Another potential area of exploration comes from research on pyridazine derivatives, which share a diazine core with pyrazines. A study on 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives identified them as degraders of SMARCA2/4, which are catalytic subunits of the SWI/SNF chromatin remodeling complex. Given that chromatin remodeling is a fundamental process in gene regulation, this presents another possible, though more distant, mechanistic hypothesis for nitrogen-containing heterocyclic compounds like this compound.

Antimicrobial and Other Biological Activities

The pyrazine scaffold is also a common feature in compounds with antimicrobial properties. For instance, various N-substituted 5-amino-6-methylpyrazine-2,3-dicarbonitriles have been synthesized and evaluated for their antimycobacterial, antifungal, and antibacterial activities. While the substitution pattern differs from the target compound, this highlights the potential for this compound to exhibit antimicrobial effects.

Future Directions and Experimental Considerations

Given the absence of specific data, any investigation into the mechanism of action of this compound would need to begin with foundational in vitro screening. The following represents a logical experimental workflow for elucidating its biological activity.

Initial Screening and Target Identification

A logical first step would be to perform broad-spectrum pharmacological screening to identify any potential biological activity. This could involve a panel of assays against various target classes, such as kinases, G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

Caption: Proposed experimental workflow for mechanism of action elucidation.

Quantitative Data and Experimental Protocols

Should initial screening yield a "hit," subsequent experiments would be required to generate quantitative data and detailed protocols. For example, if the compound shows activity against a specific kinase, the following steps would be necessary:

Table 1: Hypothetical Quantitative Data for a Kinase Target

| Parameter | Value | Description |

| IC50 | TBD | Concentration for 50% inhibition of kinase activity. |

| Ki | TBD | Inhibition constant, indicating binding affinity. |

| EC50 | TBD | Concentration for 50% maximal effect in a cellular assay. |

A detailed experimental protocol for a kinase inhibition assay would typically include:

-

Materials: Recombinant kinase, substrate peptide, ATP, assay buffer, detection reagents, and the test compound.

-

Method:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, combine the kinase, substrate, and test compound.

-

Initiate the reaction by adding ATP.

-

Incubate for a specified time at a controlled temperature.

-

Stop the reaction and measure the signal (e.g., luminescence, fluorescence) corresponding to kinase activity.

-

Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

-

Signaling Pathway Visualization

If the compound is found to modulate a specific signaling pathway, for instance, the FGFR pathway, a diagram could be constructed to visualize its effect.

Caption: Hypothetical inhibition of the FGFR signaling pathway.

Navigating the Physicochemical Landscape of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth overview of the essential physicochemical properties of 3-Amino-6-phenylpyrazine-2-carbonitrile, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. A thorough understanding of its solubility and stability is paramount for advancing its potential applications in medicinal chemistry and materials science. This document outlines standardized methodologies for determining these key parameters and offers a framework for data presentation and interpretation.

Introduction

This compound belongs to the pyrazine class of aromatic heterocycles, which are recognized for their diverse biological activities. The solubility and stability of this compound are critical determinants of its behavior in various experimental and physiological environments, influencing factors such as bioavailability, formulation, and shelf-life. This guide presents a systematic approach to characterizing these properties.

Solubility Profile

The solubility of a compound dictates its dissolution rate and concentration in a given solvent, which is a crucial factor in drug delivery and formulation development. The solubility of pyrazine derivatives is generally influenced by the polarity of the solvent and the nature of their substituents. Derivatives of dicyanopyrazine, a related structural class, have been noted for their high solubility in polar solvents.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This protocol ensures that a state of equilibrium is reached between the dissolved and undissolved solute.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed, inert container.

-

Equilibration: The mixture is agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is achieved.

-

Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not adsorb the compound) to separate the saturated solution from the excess solid.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is expressed in units such as mg/mL or mol/L.

Data Presentation: Solubility in Various Solvents

The following table provides a template for presenting the experimentally determined solubility data for this compound in a range of pharmaceutically and industrially relevant solvents at standard temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 25 | [Experimental Data] | [Calculated Data] |

| Water | 37 | [Experimental Data] | [Calculated Data] |

| Phosphate Buffered Saline (pH 7.4) | 37 | [Experimental Data] | [Calculated Data] |

| 0.1 N HCl (pH 1.2) | 37 | [Experimental Data] | [Calculated Data] |

| Ethanol | 25 | [Experimental Data] | [Calculated Data] |

| Methanol | 25 | [Experimental Data] | [Calculated Data] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Experimental Data] | [Calculated Data] |

| Acetonitrile | 25 | [Experimental Data] | [Calculated Data] |

| Dichloromethane | 25 | [Experimental Data] | [Calculated Data] |

| Acetone | 25 | [Experimental Data] | [Calculated Data] |

Note: The values in this table are placeholders and must be populated with experimentally determined data.

Stability Assessment

Evaluating the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies expose the compound to various stress conditions to identify factors that may lead to its degradation.

Experimental Protocol for Stability Testing

Forced degradation studies are conducted to understand the degradation profile of the compound under stress conditions, as outlined by the International Council for Harmonisation (ICH) guidelines.

Methodology:

-

Sample Preparation: Solutions of this compound are prepared in appropriate solvents.

-

Stress Conditions: The solutions are subjected to the following conditions:

-

Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.

-

Basic Hydrolysis: 0.1 N NaOH at a specified temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: 3% Hydrogen Peroxide at room temperature for a defined period.

-

Thermal Degradation: The solid compound is heated at a specified temperature (e.g., 80°C) for a defined period.

-

Photostability: The solid compound and its solution are exposed to light with a specified intensity and duration (e.g., ICH Q1B option 2).

-

-

Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

-

Data Analysis: The percentage of degradation is calculated, and potential degradation products are characterized.

Data Presentation: Stability under Stress Conditions

The results of the forced degradation studies should be summarized in a clear and concise table.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradation Products (if identified) |

| 0.1 N HCl | [Time] | [Temp] | [Experimental Data] | [Observations/Data] |

| 0.1 N NaOH | [Time] | [Temp] | [Experimental Data] | [Observations/Data] |

| 3% H₂O₂ | [Time] | Room Temp | [Experimental Data] | [Observations/Data] |

| Thermal (Solid) | [Time] | [Temp] | [Experimental Data] | [Observations/Data] |

| Photolytic (Solid) | [Duration/Intensity] | Room Temp | [Experimental Data] | [Observations/Data] |

| Photolytic (Solution) | [Duration/Intensity] | Room Temp | [Experimental Data] | [Observations/Data] |

Note: This table serves as a template for reporting experimental findings.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the workflows for solubility and stability testing.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to the detailed experimental protocols and structured data presentation will ensure the generation of high-quality, reproducible data essential for informed decision-making in research and development. The provided workflows offer a clear visual representation of the necessary experimental steps. Further studies are warranted to populate the data tables and fully elucidate the physicochemical profile of this promising compound.

In Vitro Screening of 3-Amino-6-phenylpyrazine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro screening of the novel compound 3-Amino-6-phenylpyrazine-2-carbonitrile. While specific experimental data for this molecule is not yet publicly available, this document outlines the core methodologies and expected biological activities based on the well-documented profile of structurally similar pyrazine derivatives. The provided experimental protocols and data from analogous compounds serve as a robust framework for initiating the evaluation of this compound as a potential therapeutic agent.

Introduction to Pyrazine Derivatives in Drug Discovery

Pyrazine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyrazine scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide spectrum of pharmacological activities including antimicrobial, anticancer, and enzyme-inhibitory properties. The electron-donating and accepting capabilities of the nitrogen atoms in the pyrazine ring, coupled with the ability to introduce diverse substituents, allow for the fine-tuning of their biological profiles. The title compound, this compound, combines the key features of a 3-aminopyrazine-2-carbonitrile core, which is known to be a valuable scaffold in the development of kinase inhibitors and other therapeutic agents.

Potential Biological Activities and In Vitro Screening

Based on the existing literature for structurally related compounds, this compound is a candidate for screening in several key therapeutic areas.

Cytotoxic Activity

Numerous pyrazine derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Cytotoxic Activity of Structurally Similar Pyrazine Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives | KB (Human mouth carcinoma) | MTT | 7 - 8 | [1] |

| 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives | A549 (Human lung adenocarcinoma) | MTT | 31.5 | [1] |

| 6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives | HepG2 (Human liver cancer) | MTT | 22.5 | [1] |

| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231 (Human breast cancer) | MTT | 1.81 | [2] |

| 2-Amino-4,6-diphenylnicotinonitriles | MCF-7 (Human breast cancer) | MTT | 2.85 | [2] |

Note: The data presented in this table is for structurally related compounds and should be used as a reference for the potential activity of this compound.

Antimicrobial Activity

The pyrazine nucleus is a component of several known antimicrobial agents. Derivatives of 3-aminopyrazine-2-carbonitrile have shown promising activity against various bacterial and mycobacterial strains.

Table 2: Antimicrobial Activity of Structurally Similar Pyrazine Derivatives

| Compound/Derivative | Microorganism | Assay | MIC (µg/mL) | Reference |

| N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles | Mycobacterium tuberculosis | Broth Microdilution | 6.25 | [3] |

| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 5-10 µM | [4] |

| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | 7.8 µM | [4] |

| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | Broth Microdilution | 6 µM | [5] |

Note: The data presented in this table is for structurally related compounds and should be used as a reference for the potential activity of this compound.

Enzyme Inhibition

The 3-aminopyrazine-2-carbonitrile scaffold is a well-established hinge-binding motif for various protein kinases. These enzymes play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a prominent target in cancer therapy.

Table 3: Kinase Inhibitory Activity of Structurally Similar Pyrazine Derivatives

| Compound/Derivative | Kinase Target | Assay | IC50 (nM) | Reference |

| Pyrazine-2-carbonitrile derivative (Prexasertib) | CHK1 | Biochemical Assay | 1 | [6] |

| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | FGFR1 | Biochemical Assay | 4.14 | [7] |

| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | FGFR2 | Biochemical Assay | 2.77 | [7] |

| 3-Amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative | FGFR3 | Biochemical Assay | 8.10 | [7] |

Note: The data presented in this table is for structurally related compounds and should be used as a reference for the potential activity of this compound.

Experimental Protocols

This section provides detailed methodologies for the preliminary in vitro screening of this compound.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis) in a suitable broth medium, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, or longer for mycobacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: VEGFR-2 Kinase Assay

This protocol outlines a general procedure for a biochemical kinase assay to evaluate the inhibitory activity of this compound against VEGFR-2.

Protocol:

-

Reagent Preparation: Prepare assay buffer, a solution of recombinant human VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the test compound dilutions, and the VEGFR-2 enzyme. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the well.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion

While direct in vitro screening data for this compound is not yet available in the public domain, the extensive research on structurally related pyrazine derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The methodologies and comparative data presented in this technical guide offer a solid foundation for researchers and drug development professionals to initiate a comprehensive in vitro evaluation of this compound's cytotoxic, antimicrobial, and enzyme-inhibitory activities. The promising biological profile of the pyrazine scaffold suggests that this compound is a compelling candidate for further preclinical development.

References

- 1. brieflands.com [brieflands.com]

- 2. mdpi.com [mdpi.com]

- 3. N-Substituted 5-Amino-6-methylpyrazine-2,3-dicarbonitriles: Microwave-Assisted Synthesis and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Derivatives

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of novel 3-aminopyrazine-2-carbonitrile derivatives. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Pyrazine derivatives are a significant class of heterocyclic compounds containing a six-membered aromatic ring with two nitrogen atoms at opposing positions.[1] The unique electronic properties and reactivity of the pyrazine ring make these compounds valuable building blocks in organic synthesis.[1] Derivatives of 3-aminopyrazine-2-carbonitrile, in particular, have garnered considerable interest due to their diverse biological activities, including antimycobacterial, antibacterial, antifungal, and anticancer properties.[2][3][4] This guide details various synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the preparation of these promising compounds.

Synthetic Methodologies

The synthesis of 3-aminopyrazine-2-carbonitrile and its derivatives can be achieved through several routes, primarily involving cyclization reactions and functional group transformations on a pre-existing pyrazine core.

Cyclization Reactions

A common and effective method for synthesizing the pyrazine ring is through the condensation of α-dicarbonyl compounds with 1,2-diamines.[1][5] For the synthesis of 3-aminopyrazine-2-carbonitrile derivatives, a key reaction is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[6][7] The intramolecular version of this reaction is particularly useful for forming cyclic ketones from dinitriles after acidic hydrolysis.[6][7][8]

Another approach involves the cyclization of 2,3-bis(arylideneamino)-3-cyanoarylamides to form a 1,2-dihydropyrazine precursor, which can then be oxidized to the corresponding pyrazine.[5]

Functional Group Transformations

Existing 3-aminopyrazine-2-carboxylic acid can be converted into its corresponding carboxamide derivatives. Two primary procedures are employed for this transformation:

-

Procedure A: Involves esterification of the carboxylic acid with methanol in the presence of sulfuric acid, followed by amidation with a substituted benzylamine and ammonium chloride under microwave irradiation.[2]

-

Procedure B: Utilizes 1,1'-Carbonyldiimidazole (CDI) in dimethyl sulfoxide (DMSO) to activate the carboxylic acid, followed by reaction with a benzylamine, alkylamine, or aniline under microwave conditions.[2]

Furthermore, the amino group at the 3-position can be acylated to introduce various substituents, leading to a diverse range of derivatives with potentially enhanced biological activities.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of various 3-aminopyrazine-2-carbonitrile derivatives.

Table 1: Synthesis and Characterization of N-substituted 3-aminopyrazine-2-carboxamides [2]

| Compound | R' | Procedure | Yield (%) | Melting Point (°C) |

| 1 | benzyl | A | 35 | 149-151 |

| 1 | benzyl | B | 88 | 149-151 |

| 2 | 2-methylbenzyl | A | 27 | 134-136 |

| 2 | 2-methylbenzyl | B | 91 | 134-136 |

| 9 | n-pentyl | B | 78 | 98-100 |

| 10 | n-hexyl | B | 82 | 85-87 |

| 13 | phenyl | B | 85 | 178-180 |

| 17 | 2,4-dimethoxyphenyl | B | 75 | 198-200 |

Table 2: Antimicrobial Activity of Selected 3-aminopyrazine-2-carboxamide Derivatives [2][3]

| Compound | R' | M. tuberculosis H37Rv MIC (µg/mL) | M. kansasii MIC (µg/mL) | S. aureus MIC (µM) |

| 10 | n-hexyl | >100 | >100 | 500 |

| 11 | n-heptyl | 50 | 50 | 250 |

| 12 | n-octyl | 25 | 25 | 62.5 |

| 17 | 2,4-dimethoxyphenyl | 12.5 | 25 | >500 |

Experimental Protocols

This section provides detailed experimental procedures for key synthetic steps.

General Procedure for N-substituted 3-aminopyrazine-2-carboxamide Synthesis (Procedure B)[2]

-

Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous DMSO.

-

Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) and stir the mixture at room temperature for 2 hours.

-

Add the appropriate benzylamine, alkylamine, or aniline (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes (100 W).

-

After cooling, pour the reaction mixture into cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

General Procedure for Acylation of Methyl 3-aminopyrazine-2-carboxylate[9]

-

Dissolve methyl 3-aminopyrazine-2-carboxylate (1 equivalent) in anhydrous dichloromethane.

-

Add anhydrous pyridine (1.5 equivalents) and stir for 5 minutes.

-

Add the desired acyl chloride (1.2 equivalents) dropwise to the reaction mixture while stirring.

-

Continue the reaction at room temperature for 48 hours, monitoring progress by TLC.

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the crude product using automated flash chromatography with a gradient elution of Hexane/Ethyl Acetate.

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key synthetic pathways and logical relationships.

Caption: Synthetic routes to N-substituted 3-aminopyrazine-2-carboxamides.

Caption: Workflow for the acylation of the 3-amino group.

Conclusion

This guide has outlined the primary synthetic strategies for obtaining novel 3-aminopyrazine-2-carbonitrile derivatives. The presented data highlights the versatility of these compounds and their potential as scaffolds for the development of new therapeutic agents. The detailed experimental protocols and visualized workflows provide a practical resource for researchers engaged in the synthesis and evaluation of this important class of molecules. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their biological profiles for various therapeutic applications.

References

- 1. nbinno.com [nbinno.com]

- 2. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 7. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity [mdpi.com]

Methodological & Application

Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazine ring system is a prevalent scaffold in medicinal chemistry, demonstrating a wide range of biological activities. While 3-Amino-6-phenylpyrazine-2-carbonitrile itself is a key synthetic intermediate, its derivatives have emerged as a promising class of compounds in oncology research.[1] These derivatives have been extensively investigated for their potential as anti-cancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, evasion of apoptosis, and aberrant signaling pathways. This document provides an overview of the applications of this compound derivatives in cancer research, with a focus on their mechanisms of action, quantitative data, and detailed experimental protocols.

Key Applications in Cancer Research

Derivatives of the 3-aminopyrazine-2-carbonitrile scaffold have been successfully developed to target several key proteins and pathways implicated in cancer progression.

Kinase Inhibition

Many pyrazine-based compounds function as ATP-competitive kinase inhibitors, targeting the ATP-binding pocket of various kinases.[2] This inhibition can disrupt downstream signaling pathways crucial for cancer cell survival and proliferation.

-

Fibroblast Growth Factor Receptor (FGFR) Inhibition: Certain 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors, active against FGFR1-4.[3] Aberrant FGFR signaling is a known driver in multiple cancer types. These compounds block the activation of FGFR and its downstream signaling pathways.[3]

-

Checkpoint Kinase 1 (CHK1) Inhibition: A series of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles have been developed as selective and orally bioavailable CHK1 inhibitors.[4][5] CHK1 is a critical component of the DNA damage response pathway, and its inhibition can potentiate the effects of DNA-damaging chemotherapies.[4]

Induction of Apoptosis

Several pyrazine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells.

-

Modulation of Bcl-2 Family Proteins: One pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP), has been shown to induce apoptosis in chronic myeloid leukemia cells by increasing the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2.[6]

-

Downregulation of Survivin: The same study also demonstrated that 2-mOPP downregulates the expression of Survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer.[6]

Cell Cycle Arrest

By interfering with the cell cycle machinery, pyrazine derivatives can halt the proliferation of cancer cells.

-

G0/G1 Phase Arrest: Treatment with 2-mOPP has been observed to cause cell cycle arrest in the G0/G1 phase in leukemia cells.[6]

-

Abrogation of G2 Checkpoint: CHK1 inhibitors based on the pyrazine scaffold can abrogate the etoposide-induced G2 checkpoint arrest in colon cancer cells.[4]

Proteolysis-Targeting Chimeras (PROTACs)

The pyrazine scaffold has also been incorporated into PROTACs, which are designed to induce the degradation of specific target proteins.

-

SMARCA2/4 Degradation: A series of PROTACs using a derivative of 2-(6-amino-5-phenylpyridazin-3-yl)phenol were developed to target and degrade SMARCA2 and SMARCA4, which are core catalytic subunits of the SWI/SNF chromatin remodeling complex.[7] These degraders showed significant anti-proliferative activity in hematological cancer cell lines.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for various this compound derivatives from published studies.

Table 1: Kinase Inhibition Data

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| 3-Amino-pyrazine-2-carboxamide derivative (18i) | FGFR1 | Sub-micromolar | - | [3] |

| FGFR2 | Sub-micromolar | - | [3] | |

| FGFR3 | Sub-micromolar | - | [3] | |

| FGFR4 | Sub-micromolar | - | [3] | |

| 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile (CCT244747) | CHK1 | 7.7 | HT29 | [5] |

Table 2: Anti-proliferative and Apoptosis-Inducing Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 2-mOPP | K562 (Chronic Myeloid Leukemia) | 25 (at 72h) | Induction of apoptosis, G0/G1 cell cycle arrest | [6] |

| Pyridotriazinothiadiazine derivatives (compounds 22, 23, 25, 26, 28) | HCT-116 (Colon) | 9 - 42 | Inhibition of cell growth | [8] |

| HeLa (Cervical) | 25 - 83 | Inhibition of cell growth | [8] | |

| MCF-7 (Breast) | 25 - 97 | Inhibition of cell growth | [8] |

Table 3: PROTAC-Mediated Protein Degradation

| Compound | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| PROTAC A11 | SMARCA2 | 3.0 | 98 | MV-4-11, MOLM-13, SU-DHL-4 | [7] |

| SMARCA4 | 4.0 | 98 | MV-4-11, MOLM-13, SU-DHL-4 | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of pyrazine derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., K562, HCT-116)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Pyrazine derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the pyrazine derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by pyrazine derivatives.

Materials:

-

Cancer cell line

-

Pyrazine derivative

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the pyrazine derivative at its IC50 concentration for 24-72 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis

Objective: To determine the effect of pyrazine derivatives on cell cycle progression.

Materials:

-

Cancer cell line

-

Pyrazine derivative

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with the pyrazine derivative for the desired time.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: FGFR signaling pathway and the inhibitory action of 3-Amino-pyrazine-2-carboxamide derivatives.

Caption: Intrinsic apoptosis pathway modulated by pyrazine derivatives.

Caption: General experimental workflow for evaluating pyrazine derivatives in cancer research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Notes and Protocols: 3-Amino-6-phenylpyrazine-2-carbonitrile as a Versatile Scaffold for Drug Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-6-phenylpyrazine-2-carbonitrile core is a privileged scaffold in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology. Its rigid, planar structure and strategic placement of nitrogen atoms allow for key interactions with various biological targets. The amino and cyano groups serve as versatile handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes on the utility of this scaffold, protocols for the synthesis of its derivatives, and methodologies for their biological evaluation.

Introduction

Pyrazine-containing compounds are integral to numerous approved drugs and clinical candidates. The pyrazine ring can act as a bioisostere for other aromatic systems like benzene or pyridine and its nitrogen atoms frequently serve as hydrogen bond acceptors, crucial for binding to the hinge region of kinases. The this compound scaffold has emerged as a particularly promising starting point for the design of inhibitors targeting key signaling proteins implicated in cancer and other diseases. Derivatives of this scaffold have shown potent activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and Vascular Endothelial Growth Factor Receptors (VEGFRs), highlighting its broad therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation of a 1,2-dicarbonyl compound with an aminonitrile, such as aminomalononitrile, often via a Thorpe-Ziegler type reaction.

General Synthetic Scheme

A plausible and adaptable synthetic route to generate this compound and its derivatives is outlined below. This approach allows for the introduction of diversity at the R1 position.

Caption: General workflow for the synthesis of the this compound scaffold and its derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol is adapted from established procedures for the synthesis of similar aminopyrazines.

Materials:

-

Phenylglyoxal monohydrate

-

Aminomalononitrile tosylate

-

Sodium ethoxide (NaOEt)

-

Ethanol (absolute)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylglyoxal monohydrate (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add aminomalononitrile tosylate (1 equivalent) followed by a solution of sodium ethoxide in ethanol (2 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Precipitation and Filtration: Add cold diethyl ether to the concentrated mixture to precipitate the product. Filter the resulting solid and wash with a small amount of cold ethanol.

-

Neutralization and Extraction (if necessary): If the product remains in solution, neutralize the mixture with 1 M HCl and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Biological Evaluation of Derivatives

Derivatives of the this compound scaffold are commonly evaluated for their anticancer properties through a series of in vitro assays.

In Vitro Anticancer Screening Workflow

Caption: A typical workflow for the in vitro screening of anticancer drug candidates.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[1][2][3][4]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.

Experimental Protocol: Kinase Inhibition Assay (General)